molecular formula C6H5BrClN5 B1511408 3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B1511408
M. Wt: 262.49 g/mol
InChI Key: QDZRVQJWZZXWFZ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a useful research compound. Its molecular formula is C6H5BrClN5 and its molecular weight is 262.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H5BrClN5

Molecular Weight

262.49 g/mol

IUPAC Name

3-bromo-4-chloro-1-methylpyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C6H5BrClN5/c1-13-5-2(3(7)12-13)4(8)10-6(9)11-5/h1H3,(H2,9,10,11)

InChI Key

QDZRVQJWZZXWFZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)N)Cl)C(=N1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-ylamine (580 mg, 2.3 mmol) is dissolved in DMF (40 ml), potassium hydroxide (131 mg, 2.3 mmol) is added and the reaction mixture is stirred at room temperature for 15 minutes. Methyl iodide (0.133 ml, 2.3 mmol) is then added and the reaction is continued stirring overnight. The reaction mixture is diluted with water (60 ml) and EtOAc (60 ml), the layers are separated and the organic portion is washed with brine, dried over MgSO4, filtered and concentrated in vacuo to afford the title compound.
Quantity
580 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
131 mg
Type
reactant
Reaction Step Two
Quantity
0.133 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

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